molecular formula C24H19ClN6O2 B12048132 4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone CAS No. 478252-67-4

4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No.: B12048132
CAS No.: 478252-67-4
M. Wt: 458.9 g/mol
InChI Key: FQMGDMLVYAFRMJ-LGJNPRDNSA-N
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Description

Preparation Methods

The synthesis of 4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the reaction of 4-chlorobenzaldehyde with 3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with nucleophilic sites in proteins, leading to changes in protein function and activity .

Comparison with Similar Compounds

4-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can be compared with other hydrazones such as:

These compounds share similar structural features but differ in the substituents attached to the purinyl moiety. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Properties

478252-67-4

Molecular Formula

C24H19ClN6O2

Molecular Weight

458.9 g/mol

IUPAC Name

8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C24H19ClN6O2/c1-30-21-20(22(32)28-24(30)33)31(14-17-7-4-6-16-5-2-3-8-19(16)17)23(27-21)29-26-13-15-9-11-18(25)12-10-15/h2-13H,14H2,1H3,(H,27,29)(H,28,32,33)/b26-13+

InChI Key

FQMGDMLVYAFRMJ-LGJNPRDNSA-N

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Cl)CC4=CC=CC5=CC=CC=C54

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Cl)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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